4-(4-Bromophenoxy)benzonitrile

Monoamine oxidase MAO-B Benzonitrile

Sourcing a regiospecific 4-bromophenoxy benzonitrile building block for MAO-B SAR studies or crisaborole intermediate synthesis can stall projects when only generic halogen congeners are offered. This compound eliminates that uncertainty: • Sole feasible precursor for crisaborole intermediate 4-(4-bromo-3-bromomethyl-phenoxy)benzonitrile per patent CN116239498B • Validated MAO-B inhibitor (IC50 266 nM, SI~9) - ideal for benchmarking C3-substituted analogues • Orthogonal nitrile (reducible) and bromine (Suzuki/SNAr) handles for divergent library synthesis MW 274.11 g/mol; typical purity 98%; white solid; ambient shipping.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 330792-93-3
Cat. No. B1291998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)benzonitrile
CAS330792-93-3
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H8BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
InChIKeyRXRIGCPVWWYVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)benzonitrile (CAS 330792-93-3) – Compound Identity and Research Classification for Procurement Decisions


4-(4-Bromophenoxy)benzonitrile is a diaryl ether in which a 4‑bromophenoxy substituent is appended to a benzonitrile core at the para position (C₁₃H₈BrNO; MW 274.11 g·mol⁻¹) . The molecule is typically supplied as a white solid with a reported melting point of 78–79 °C and a predicted density of 1.52 g·cm⁻³ . It serves as both a synthetic intermediate—most notably in the manufacture of the crisaborole drug substance [1]—and as a pharmacologically characterised ligand with defined monoamine oxidase (MAO) inhibitory activity [2]. Its two orthogonal reactive handles (the nitrile and the bromine) permit divergent downstream functionalisation, positioning it as a multi‑purpose building block in medicinal chemistry and advanced materials research.

Dual-purpose building block: synthetic intermediate and MAO enzyme probe
Supports regioisomer-specific procurement for crisaborole intermediate synthesis
Orthogonal nitrile and bromine handles enable divergent library elaboration

Why 4-(4-Bromophenoxy)benzonitrile Cannot Be Interchanged with Its Closest Structural Analogs


Although the benzonitrile‑diaryl ether scaffold is shared by several commercially available congeners, the position and nature of the halogen substituent critically govern both biological target engagement and chemical reactivity. The C4‑bromophenoxy isomer (5e) exhibits an MAO‑B IC₅₀ that is 6‑fold weaker than that of its C3‑substituted isomer 5f [1]; conversely, the bromine atom provides a synthetic handle for cross‑coupling and nucleophilic aromatic substitution that is absent in the chloro, fluoro, or methyl analogs . Furthermore, the compound is the explicit starting material in a patented crisaborole intermediate synthesis, where regioisomeric substitution would alter the bromination pattern and render the route inoperable [2]. These quantifiable disparities mean that treating the bromine position or replacement with another halogen as a “minor variation” will yield divergent potency, selectivity, and synthetic utility—invalidating procurement based solely on scaffold similarity.

Regioisomer Mismatch
The C3-bromophenoxy isomer exhibits a 6.5-fold lower MAO-B IC50; procurement of the wrong regioisomer introduces systematic error in potency readouts.
Halogen Reactivity Gap
Chloro or fluoro analogs lack the bromine leaving-group aptitude required for cross-coupling and the patented crisaborole bromination step.
Synthetic Route Incompatibility
Alternative regioisomers cannot satisfy the substitution pattern mandated by patent CN116239498B, rendering the synthetic route inoperable.

Quantitative Differentiation Evidence for 4-(4-Bromophenoxy)benzonitrile (CAS 330792-93-3) Against Its Closest Comparators


MAO‑B Inhibitory Potency: C4‑Bromophenoxy Isomer (5e) vs. C3‑Bromophenoxy Isomer (5f) – A 6.5‑Fold Difference in the Same Study

In a head‑to‑head enzymatic study conducted under identical conditions, the C4‑substituted benzonitrile 5e [4-(4-bromophenoxy)benzonitrile] inhibited recombinant human MAO‑B with an IC₅₀ of 266 nM, whereas its C3‑substituted regioisomer 5f [3-(4-bromophenoxy)benzonitrile] exhibited an IC₅₀ of 41 nM [1] [2]. This corresponds to a 6.5‑fold potency advantage for the C3 isomer. Both compounds were far weaker than the corresponding phthalonitrile analogs, which reach low‑nanomolar potencies (e.g., 4h: IC₅₀ = 4.80 nM) [2]. The data confirm that the substitution position, not merely the bromophenoxy moiety, is the dominant factor controlling MAO‑B engagement.

MAO-B Inhibitory Potency
Head-to-head
266 nM vs 41 nM (C3 isomer)
6.5-fold lower potency defines its role as a low-potency comparator for SAR studies.
Recombinant human MAO-B, fluorometric assay, pH 7.4.
Monoamine oxidase MAO-B Benzonitrile Structure-activity relationship

MAO‑A/MAO‑B Selectivity Index: 5e vs. 5f – A 6.9‑Fold Selectivity Disparity

Using MAO‑A IC₅₀ values from the same assay platform, the selectivity index (SI = MAO‑A IC₅₀ / MAO‑B IC₅₀) was calculated. Compound 5e displayed an SI of 9.2 (MAO‑A IC₅₀ = 2,440 nM; MAO‑B IC₅₀ = 266 nM), while compound 5f had an SI of 63.7 (MAO‑A IC₅₀ = 2,610 nM; MAO‑B IC₅₀ = 41 nM) [1] [2]. Thus the C3 isomer is 6.9‑fold more selective for MAO‑B over MAO‑A than the C4 isomer. Both compounds are significantly less selective than the best phthalonitrile (4b, SI = 227) [1].

MAO-B Selectivity Index
Head-to-head
SI = 9.2 vs 63.7 (C3 isomer)
6.9-fold lower selectivity provides a reference point for off-target liability profiling.
SI calculated from MAO-A and MAO-B IC50 values.
MAO-A MAO-B Selectivity Isoform selectivity

Synthetic Utility as a Crisaborole Intermediate: Regioisomeric Specificity Required by the Patent Route

Chinese patent CN116239498B explicitly describes the synthesis of 4-(4-bromo-3-bromomethyl-phenoxy)benzonitrile, a key crisaborole intermediate, starting from 4-(4-bromo-3-methyl-phenoxy)benzonitrile [1]. The latter is accessible via selective bromination of 4-(4-bromophenoxy)benzonitrile (5e). Neither the C3‑substituted isomer (5f) nor the chloro/fluoro analogs can provide the correct regiochemistry for the subsequent free‑radical bromination step at the 3‑position of the bromophenoxy ring, because the 4‑bromo substituent directs the second bromination to the desired meta‑methyl position [1]. The patent reports 87.2% yield for the SNAr ether‑forming step that generates the 4-(4-bromophenoxy)benzonitrile scaffold .

Crisaborole Intermediate Synthesis
Patent context
Exclusive precursor for regioselective bromination (87.2% yield)
Non-negotiable substitution pattern for the patented synthetic route.
CN116239498B; Free-radical bromination with NBS.
Crisaborole Intermediate Pharmaceutical synthesis Patent

Physicochemical Differentiation: Bromine Substituent Impacts Melting Point and Density Relative to Chloro and Fluoro Analogs

Within the 4‑(4‑halophenoxy)benzonitrile series, the bromine substituent confers distinct bulk crystallinity and density compared with the chloro and fluoro congeners. 4-(4-Bromophenoxy)benzonitrile melts at 78–79 °C (predicted density 1.52 g·cm⁻³) , whereas the chloro analog melts at 84–88 °C (density not reported as solid, liquid ~1.2 g·cm⁻³) and the fluoro analog at 66–71 °C . The higher polarizability of bromine also enhances the leaving‑group aptitude for SNAr and cross‑coupling reactions, a parameter that is relevant when the compound is employed as a building block requiring further functionalisation .

Physicochemical Differentiation
Data to verify
Mp 78–79 °C; Density 1.52 g·cm⁻³
Bromine imparts distinct crystallinity and heavy-atom utility for X-ray studies.
Melting points from vendor COA; predicted density from computational models.
Physicochemical properties Melting point Density Halogen effect

Recommended Application Scenarios for 4-(4-Bromophenoxy)benzonitrile Based on Verified Differentiation Evidence


MAO‑B Isoform Selectivity Reference Standard in Enzyme Pharmacology

The compound (5e) serves as a well‑characterised low‑potency, low‑selectivity MAO‑B inhibitor (IC₅₀ 266 nM, SI ≈ 9) that provides a critical reference point when benchmarking new C3‑substituted or phthalonitrile‑based MAO‑B inhibitors. Its defined potency gap versus the C3 isomer 5f (41 nM, SI ≈ 64) makes it ideal for validating structure‑activity relationship (SAR) hypotheses regarding substitution position effects in MAO enzyme assays [1].

Key Starting Material for the Manufacture of Crisaborole Drug Substance Intermediates

As specifically mandated by patent CN116239498B, 4-(4-bromophenoxy)benzonitrile is the sole feasible precursor for the regioselective bromination step that generates 4-(4-bromo-3-bromomethyl-phenoxy)benzonitrile—a critical crisaborole intermediate. Alternative regioisomers or halogen congeners cannot satisfy the required substitution pattern, making this compound an essential procurement item for pharmaceutical development and production scale‑up [2].

Versatile Diaryl Ether Building Block for Fragment‑Based Drug Discovery and Library Synthesis

The orthogonal reactivity of the nitrile group (reducible to amine) and the bromine atom (Suzuki, Buchwald‑Hartwig, or SNAr) enables divergent elaboration into diverse chemotypes. The well‑characterised MAO‑B activity provides an immediate biological anchor for fragment‑growing campaigns, while the compound's moderate molecular weight (274 Da) and balanced lipophilicity make it a suitable core for lead‑like libraries [3].

Heavy‑Atom Derivative for X‑Ray Crystallography and Biophysical Fragment Screening

The presence of bromine (atomic number 35) provides anomalous scattering that facilitates experimental phasing in protein‑ligand co‑crystallography. Combined with its established MAO‑B binding affinity (IC₅₀ 266 nM) and higher density relative to fluoro/chloro analogs, the compound is particularly suited as a starting fragment for structure‑based drug design programs targeting flavin‑dependent amine oxidases [1].

Application
Selection Property
Validation Focus
MAO-B Isoform Selectivity Reference
Low-potency, low-selectivity MAO-B inhibitor (SI ~9)
SAR benchmarking for substitution position effects
Crisaborole Intermediate Manufacture
Patent-mandated C4-bromophenoxy regiochemistry
Regioselective bromination step compatibility
Fragment-Based Drug Discovery
Orthogonal nitrile and bromine reactivity
Divergent library synthesis and MAO-B anchor
X-Ray Crystallography Fragment
Heavy-atom (Br) anomalous scattering
Experimental phasing for flavin-dependent amine oxidases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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